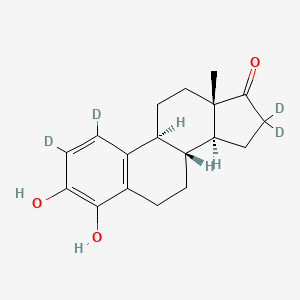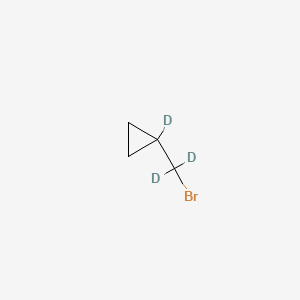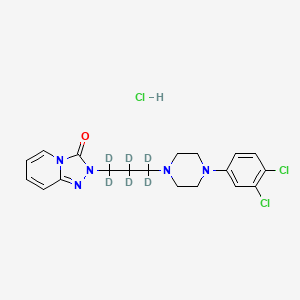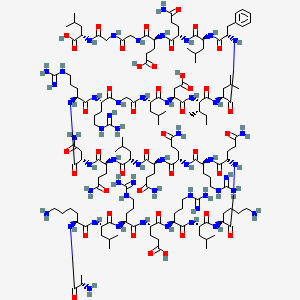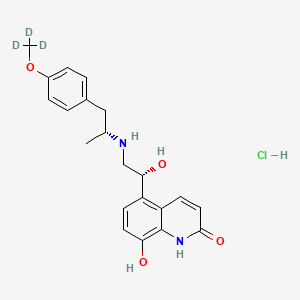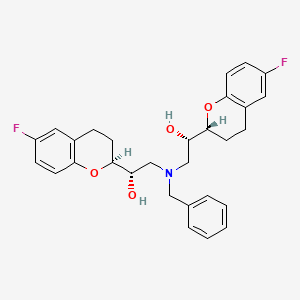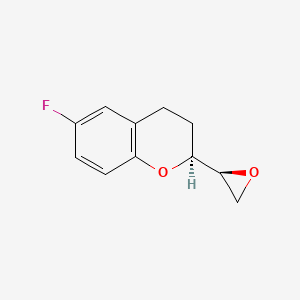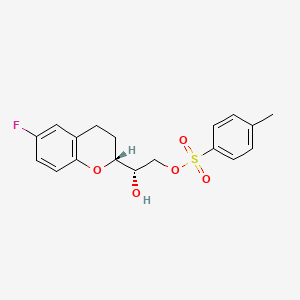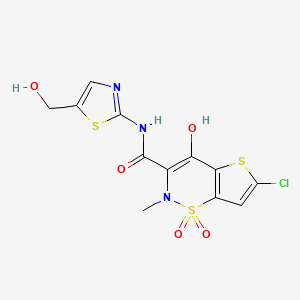
Lornoxicam Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lornoxicam Impurity 2 is a byproduct or degradation product associated with the synthesis and stability of Lornoxicam, a non-steroidal anti-inflammatory drug belonging to the oxicam class. Lornoxicam is known for its analgesic, anti-inflammatory, and antipyretic properties. The presence of impurities like this compound is critical to monitor and control, as they can affect the efficacy and safety of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lornoxicam Impurity 2 typically involves the degradation or side reactions occurring during the production of Lornoxicam. The exact synthetic route can vary, but it often involves the use of specific reagents and conditions that lead to the formation of this impurity. For instance, exposure to thermal, photolytic, hydrolytic, and oxidative stress can result in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of Lornoxicam involves multiple steps, including recrystallization and purification processes. During these steps, impurities like this compound can form. The control of reaction conditions, such as temperature, pH, and the use of specific solvents, is crucial to minimize the formation of impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Lornoxicam Impurity 2 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of oxidized products.
Reduction: Reductive conditions can alter the chemical structure of the impurity.
Substitution: Substitution reactions can occur, leading to the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives .
Applications De Recherche Scientifique
Lornoxicam Impurity 2 has several scientific research applications, including:
Chemistry: It is studied to understand the stability and degradation pathways of Lornoxicam.
Biology: Research on its biological activity helps in assessing the safety and efficacy of Lornoxicam formulations.
Medicine: Monitoring and controlling impurities is crucial for ensuring the safety of pharmaceutical products.
Mécanisme D'action
Lornoxicam Impurity 2 can be compared with other impurities and degradation products of non-steroidal anti-inflammatory drugs, such as:
- Piroxicam Impurities
- Meloxicam Impurities
- Tenoxicam Impurities
Uniqueness: this compound is unique due to its specific formation conditions and its potential impact on the stability and efficacy of Lornoxicam. Unlike impurities from other oxicam drugs, this compound may have distinct chemical properties and reactivity .
Comparaison Avec Des Composés Similaires
- Piroxicam Impurity A
- Meloxicam Impurity B
- Tenoxicam Impurity C
These impurities share similarities in their formation pathways and potential impact on the parent drug’s stability and safety .
Propriétés
IUPAC Name |
6-chloro-4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O5S3/c1-16-8(11(19)15-12-14-3-5(4-17)22-12)9(18)10-6(24(16,20)21)2-7(13)23-10/h2-3,17-18H,4H2,1H3,(H,14,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFUTPTMPVOHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)

